

# Stiripentol vs. Newer Antiepileptic Drugs for Dravet Syndrome: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of **Stiripentol** and newer antiepileptic drugs (AEDs), specifically Fenfluramine and Cannabidiol, for the treatment of Dravet syndrome. The information is based on recent network meta-analyses of randomized controlled trials and aims to support research and development in this critical area.

## **Comparative Efficacy of Add-on Therapies**

The following tables summarize the key efficacy and safety outcomes from network metaanalyses of randomized controlled trials (RCTs) for **Stiripentol**, Fenfluramine, and Cannabidiol as add-on therapies for Dravet syndrome.

Table 1: Seizure Reduction Efficacy



| Outcome                                              | Stiripentol                                                                                                                    | Fenfluramine           | Cannabidiol            |
|------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|------------------------|------------------------|
| ≥50% Reduction in Convulsive Seizure Frequency       | High Efficacy                                                                                                                  | High Efficacy          | Moderate Efficacy      |
| Comparative Finding                                  | Stiripentol and Fenfluramine demonstrate similar efficacy, and both are superior to Cannabidiol.[1][2][3]                      |                        |                        |
| ≥75% Reduction in<br>Convulsive Seizure<br>Frequency | High Efficacy                                                                                                                  | High Efficacy          | Lower Efficacy         |
| Comparative Finding                                  | Stiripentol and Fenfluramine show comparable efficacy, both outperforming Cannabidiol.[1][2]                                   |                        |                        |
| 100% Seizure<br>Freedom (Convulsive<br>Seizures)     | Statistically Superior                                                                                                         | Lower than Stiripentol | Lower than Stiripentol |
| Comparative Finding                                  | Stiripentol was found to be statistically superior to both Fenfluramine and Cannabidiol in achieving complete seizure freedom. |                        |                        |

Table 2: Safety and Tolerability



| Outcome                                  | Stiripentol                                                    | Fenfluramine                                                | Cannabidiol                                                 |
|------------------------------------------|----------------------------------------------------------------|-------------------------------------------------------------|-------------------------------------------------------------|
| Serious Adverse<br>Events (SAEs)         | No significant difference observed between the three drugs.    | No significant difference observed between the three drugs. | No significant difference observed between the three drugs. |
| Discontinuation due to<br>Adverse Events | Lower risk of discontinuation compared to the other therapies. | Higher risk than<br>Stiripentol.                            | Higher risk than<br>Stiripentol.                            |

## **Experimental Protocols of Pivotal Clinical Trials**

The following are summaries of the methodologies employed in the key clinical trials that formed the basis for the approval and comparison of these drugs.

## Stiripentol (STICLO Trials)

- Study Design: The STICLO trials were randomized, double-blind, placebo-controlled studies.
- Patient Population: Children with Dravet syndrome (ages 3 to 18 years) whose seizures
  were inadequately controlled with valproate and clobazam. A key inclusion criterion was
  experiencing at least four generalized clonic or tonic-clonic seizures per month during a onemonth baseline period.
- Intervention: Patients were randomly assigned to receive either **Stiripentol** (50 mg/kg/day) or a placebo as an add-on to their existing treatment regimen of valproate and clobazam.
- Duration: The double-blind treatment phase lasted for two months. This was followed by a one-month open-label extension period where all patients could receive **Stiripentol**.
- Primary Efficacy Endpoint: The primary outcome was the percentage of responders, defined as patients who achieved a ≥50% reduction in the frequency of generalized clonic or tonicclonic seizures compared to baseline.

## Fenfluramine (Lagae et al. & Nabbout et al. Trials)



- Study Design: These were multicenter, randomized, double-blind, placebo-controlled, parallel-group phase 3 clinical trials.
- Patient Population: Children and young adults (ages 2 to 18 years) with a confirmed diagnosis of Dravet syndrome and poorly controlled convulsive seizures despite stable antiepileptic drug regimens. Patients were required to have a minimum number of convulsive seizures during a 6-week baseline period. One of the trials specifically enrolled patients already on a stable, stiripentol-inclusive regimen.
- Intervention: Patients were randomized to receive one of two doses of Fenfluramine oral solution (0.2 mg/kg/day or 0.7 mg/kg/day, with a maximum daily dose of 26 mg) or a placebo, added to their current antiepileptic medications.
- Duration: The treatment period consisted of a titration phase (2-3 weeks) followed by a maintenance phase (12 weeks).
- Primary Efficacy Endpoint: The primary outcome was the change in mean monthly convulsive seizure frequency compared with baseline.

### **Cannabidiol (GWPCARE Trials)**

- Study Design: The GWPCARE trials were double-blind, placebo-controlled, randomized clinical trials.
- Patient Population: Children and adolescents (ages 2 to 18 years) with a confirmed diagnosis of Dravet syndrome and treatment-resistant seizures. Patients needed to have at least four convulsive seizures during a 4-week baseline period while on at least one stable antiepileptic drug.
- Intervention: Patients received a pharmaceutical-grade oral solution of Cannabidiol at a dose
  of 10 mg/kg/day or 20 mg/kg/day, or a matched placebo, administered in two divided doses.
- Duration: The treatment period was 14 weeks.
- Primary Efficacy Endpoint: The primary endpoint was the percentage change from baseline in the frequency of convulsive seizures over the 14-week treatment period.



## **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the proposed mechanisms of action for each drug and a typical experimental workflow for a clinical trial in Dravet syndrome.

















Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. nclhealthandcare.org.uk [nclhealthandcare.org.uk]
- 2. dravetfoundation.org [dravetfoundation.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Stiripentol vs. Newer Antiepileptic Drugs for Dravet Syndrome: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7819444#comparative-efficacy-of-stiripentol-versus-newer-antiepileptic-drugs-for-dravet-syndrome]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





